Cas no 2138049-91-7 (3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol)

3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol is a specialized cyclohexanol derivative featuring a morpholine substituent with dimethyl modifications. This compound is of interest due to its unique structural properties, combining a rigid cyclohexane backbone with a sterically hindered morpholine moiety. The presence of dimethyl groups at the 3- and 4-positions enhances steric and electronic effects, potentially influencing reactivity and binding interactions. Such characteristics make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for applications requiring tailored stereochemistry or controlled functionalization. Its stability and defined molecular architecture also support its use in synthetic organic chemistry for the development of complex scaffolds.
3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol structure
2138049-91-7 structure
Product name:3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol
CAS No:2138049-91-7
MF:C14H27NO2
MW:241.369684457779
CID:6271931
PubChem ID:165498486

3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3,3-dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol
    • 2138049-91-7
    • EN300-1161432
    • 3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol
    • Inchi: 1S/C14H27NO2/c1-13(2)6-5-11(16)9-12(13)15-7-8-17-10-14(15,3)4/h11-12,16H,5-10H2,1-4H3
    • InChI Key: FPTJMHPOHFMDMF-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C)(C)C1)C1CC(CCC1(C)C)O

Computed Properties

  • Exact Mass: 241.204179104g/mol
  • Monoisotopic Mass: 241.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: 2

3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161432-1.0g
3-(3,3-dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol
2138049-91-7
1g
$0.0 2023-06-08

Additional information on 3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol

Exploring 3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol (CAS No. 2138049-91-7): A Comprehensive Overview

In the realm of specialty chemicals, 3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol (CAS No. 2138049-91-7) has garnered significant attention for its unique structural properties and potential applications. This compound, characterized by its morpholine and cyclohexanol moieties, is increasingly studied in pharmaceutical and agrochemical research. Its sterically hindered design and hydrogen-bonding capabilities make it a candidate for modulating biological activity or serving as an intermediate in synthetic pathways.

The synthetic versatility of 3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol aligns with current trends in green chemistry and atom-efficient synthesis. Researchers are exploring its role in catalysis and chiral resolution, addressing growing demand for sustainable methodologies. The compound’s lipophilic nature and tertiary amine functionality also spark interest in drug delivery systems, particularly for CNS-targeting therapeutics—a hot topic in neurodegenerative disease research.

From an industrial perspective, CAS 2138049-91-7 exemplifies the shift toward high-value intermediates in fine chemical production. Its regioselective reactivity enables precise modifications, answering the pharmaceutical industry’s need for structural diversity. Analytical studies highlight its conformational stability—a critical factor for QSAR modeling and computational chemistry applications, areas frequently queried in AI-driven drug discovery platforms.

Environmental considerations surrounding 3-(3,3-Dimethylmorpholin-4-yl)-4,4-dimethylcyclohexan-1-ol are equally pertinent. Its biodegradation profile and eco-toxicity data are under evaluation, reflecting broader concerns about chemical persistence. This aligns with REACH compliance discussions and green solvent initiatives—topics dominating ESG-focused industry forums.

Technological advancements in spectroscopic characterization (e.g., 2D NMR and HRMS) have enabled precise structural elucidation of this compound, addressing common challenges in isomer identification. Such capabilities respond to frequent search queries about structural confirmation techniques for complex organics. Furthermore, its potential as a scaffold modifier in medicinal chemistry resonates with trending searches on fragment-based drug design.

The commercial landscape for 2138049-91-7 reflects niche demand within the custom synthesis sector. Suppliers emphasize batch-to-batch consistency and regulatory documentation—key purchase decision factors according to B2B chemical procurement analytics. This parallels increased searches for GMP-compliant intermediates and quality control standards in specialty chemicals.

Future research directions may explore the compound’s supramolecular interactions or its utility in metal-organic frameworks (MOFs)—areas gaining traction in materials science communities. As structure-activity relationship (SAR) studies evolve, this morpholine derivative could contribute to breakthroughs in selective receptor modulation, answering persistent questions in precision medicine development.

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